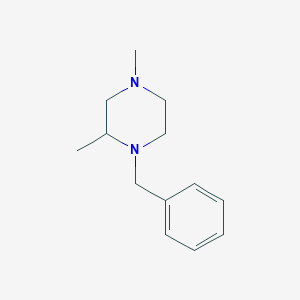

1-Benzyl-2,4-dimethylpiperazine

Beschreibung

1-Benzyl-2,4-dimethylpiperazine is a piperazine derivative characterized by a benzyl group at the N1 position and methyl substituents at the 2- and 4-positions of the piperazine ring. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets and antimicrobial agents .

Eigenschaften

CAS-Nummer |

109055-55-2 |

|---|---|

Molekularformel |

C13H20N2 |

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

1-benzyl-2,4-dimethylpiperazine |

InChI |

InChI=1S/C13H20N2/c1-12-10-14(2)8-9-15(12)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

InChI-Schlüssel |

FZLJNEILFLTBCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCN1CC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride under specific conditions. The process typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a base like sodium hydroxide to facilitate the reaction . The product is then purified through crystallization or distillation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2,4-dimethylpiperazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the benzyl group to a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Methyl derivatives.

Substitution: Various N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,4-dimethylpiperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,4-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, leading to changes in neuronal activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Lipophilicity : Methyl groups at C2 and C4 in this compound likely increase LogP compared to unsubstituted benzylpiperazine, enhancing membrane permeability .

- Steric Effects : The benzhydryl group in Cyclizine introduces steric bulk, limiting CNS penetration compared to the smaller benzyl group in the target compound .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in compound 3) enhance receptor-binding specificity, whereas methyl groups may favor metabolic stability .

Physicochemical Properties

- Spectral Data : NMR profiles of benzylpiperazine derivatives (e.g., 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione ) show distinct piperazine proton signals, which would shift based on methyl substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.